3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at the 3 and 5 positions and a 4-methylbenzyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole typically involves the bromination of a preformed triazole ring. One common method includes the reaction of 1-(4-methylbenzyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol-substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Scientific Research Applications
3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the 4-methylbenzyl group, leading to different chemical properties and applications.
1-(4-Methylbenzyl)-1H-1,2,4-triazole:
3,5-Dichloro-1-(4-methylbenzyl)-1H-1,2,4-triazole: Substitution of bromine with chlorine alters its chemical behavior and biological activity.
Uniqueness
The presence of both bromine atoms and the 4-methylbenzyl group in 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole imparts unique chemical and biological properties. This combination enhances its reactivity in substitution reactions and its potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCNHVXIQLKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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